molecular formula C7H8 B116792 Toluene-D8 CAS No. 2037-26-5

Toluene-D8

Cat. No. B116792
Key on ui cas rn: 2037-26-5
M. Wt: 100.19 g/mol
InChI Key: YXFVVABEGXRONW-JGUCLWPXSA-N
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Patent
US08962837B2

Procedure details

Compound 5 is prepared from 1-bromomethyl-2-trifluoromethyl-benzene and intermediate 5a according to synthesis method 2 in refluxing toluene (33% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([F:12])([F:11])[F:10].[N:13]1([C:19]2[N:20]=[N:21][CH:22]=[CH:23][N:24]=2)[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[F:10][C:9]([F:12])([F:11])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][N:16]1[CH2:15][CH2:14][N:13]([C:19]2[N:20]=[N:21][CH:22]=[CH:23][N:24]=2)[CH2:18][CH2:17]1.[C:3]1([CH3:2])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C=1N=NC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to synthesis method 2

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(CN2CCN(CC2)C=2N=NC=CN2)C=CC=C1)(F)F
Name
Type
product
Smiles
C1(=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08962837B2

Procedure details

Compound 5 is prepared from 1-bromomethyl-2-trifluoromethyl-benzene and intermediate 5a according to synthesis method 2 in refluxing toluene (33% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([F:12])([F:11])[F:10].[N:13]1([C:19]2[N:20]=[N:21][CH:22]=[CH:23][N:24]=2)[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[F:10][C:9]([F:12])([F:11])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][N:16]1[CH2:15][CH2:14][N:13]([C:19]2[N:20]=[N:21][CH:22]=[CH:23][N:24]=2)[CH2:18][CH2:17]1.[C:3]1([CH3:2])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C=1N=NC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to synthesis method 2

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(CN2CCN(CC2)C=2N=NC=CN2)C=CC=C1)(F)F
Name
Type
product
Smiles
C1(=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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